molecular formula C14H20N2O3S B1671918 Glycyclamide CAS No. 664-95-9

Glycyclamide

Cat. No. B1671918
CAS RN: 664-95-9
M. Wt: 296.39 g/mol
InChI Key: O=C(NS(=O)(C1=CC=C(C)C=C1)=O)NC2CCCCC2
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Description

Glycyclamide is a cyclohexyl-containing sulfonylurea compound with antihyperglycemic activity. Glycyclamide, also called tolcyclamide, is less potent than glipizide.
Glycyclamide is a sulfonamide.

properties

CAS RN

664-95-9

Product Name

Glycyclamide

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

1-cyclohexyl-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C14H20N2O3S/c1-11-7-9-13(10-8-11)20(18,19)16-14(17)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,15,16,17)

InChI Key

O=C(NS(=O)(C1=CC=C(C)C=C1)=O)NC2CCCCC2

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2

Appearance

Solid powder

melting_point

175.0 °C

Other CAS RN

664-95-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-cyclohexyl-3-(p- toluenesulfonyl)urea
cyclamide
glycyclamide
tolcyclamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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